molecular formula C10H11BrN2O2 B012413 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 104737-00-0

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B012413
M. Wt: 271.11 g/mol
InChI Key: DXRCGGKIRYSZQP-UHFFFAOYSA-N
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Patent
US07595336B2

Procedure details

5-Bromo-8-nitroisoquinoline (216.9 g, 0.86 mol) was added in portions during 10 min to a solution of dimethylsulphate (750 ml). Some heat was developed. The mixture was heated at 100° C. for 10 minutes. 5-Bromo-2-methyl-8-nitroquinolinium methyl sulphate precipitated. The mixture was cooled on ice and diethyl ether (1 l) was added. The crude mixture was filtered and crystals were isolated. The salt was solved in acetic acid (1.5 l). To the ice-cooled mixture was added: sodium borohydride (47 g, 1.24 mol) over 4 hours. The temperature was kept below 30° C. The crude mixture was evaporated and sodium hydroxide (2 l, 1 M) was added. The crystals were filtered. Yield 205.2 g (88%). Mp 85-87° C.
Quantity
216.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[CH3:15]OS(OC)(=O)=O.[BH4-].[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:15])[CH2:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
216.9 g
Type
reactant
Smiles
BrC1=C2C=CN=CC2=C(C=C1)[N+](=O)[O-]
Name
Quantity
750 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5-Bromo-2-methyl-8-nitroquinolinium methyl sulphate precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled on ice and diethyl ether (1 l)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The crude mixture was filtered
CUSTOM
Type
CUSTOM
Details
crystals were isolated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was kept below 30° C
CUSTOM
Type
CUSTOM
Details
The crude mixture was evaporated
ADDITION
Type
ADDITION
Details
sodium hydroxide (2 l, 1 M) was added
FILTRATION
Type
FILTRATION
Details
The crystals were filtered

Outcomes

Product
Name
Type
Smiles
BrC1=C2CCN(CC2=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.